Cas no 101433-44-7 (Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine)

Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine structure
101433-44-7 structure
Product Name:Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine
CAS No:101433-44-7
MF:C16H29N3
MW:263.421563863754
CID:1070090
PubChem ID:3159029
Update Time:2025-04-20

Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine Chemical and Physical Properties

Names and Identifiers

    • Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine
    • AKOS AU-K-21-03
    • bis-(8-methyl-8-aza-bicyclo[
    • 8-methyl-N-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}-8-azabicyclo[3.2.1]octan-3-amine
    • HMS1704E03
    • AKOS024303741
    • 8-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-8-azabicyclo[3.2.1]octan-3-amine
    • 101433-44-7
    • AKOS000302505
    • MDL: MFCD06411481
    • Inchi: 1S/C16H29N3/c1-18-13-3-4-14(18)8-11(7-13)17-12-9-15-5-6-16(10-12)19(15)2/h11-17H,3-10H2,1-2H3
    • InChI Key: CZSXHODTHRRSOA-UHFFFAOYSA-N
    • SMILES: N1(C)C2CCC1CC(C2)NC1CC2CCC(C1)N2C

Computed Properties

  • Exact Mass: 263.236147938g/mol
  • Monoisotopic Mass: 263.236147938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 18.5Ų

Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
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